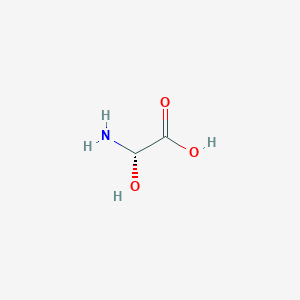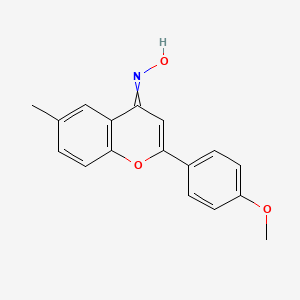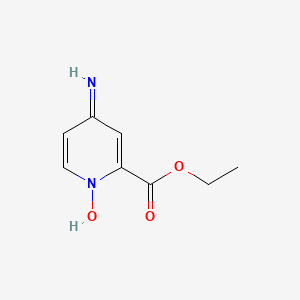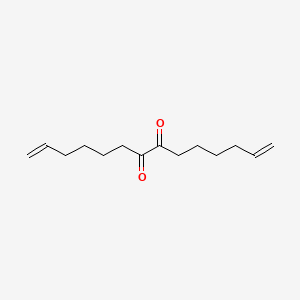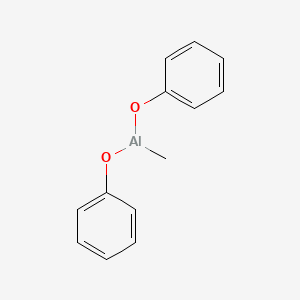
Methyl(diphenoxy)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(diphenoxy)alumane is an organoaluminum compound characterized by the presence of a methyl group and two phenoxy groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(diphenoxy)alumane can be synthesized through the reaction of trimethylaluminum with phenol under controlled conditions. The reaction typically involves the following steps:
Reaction of Trimethylaluminum with Phenol: Trimethylaluminum reacts with phenol to form this compound and methane as a byproduct.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-25°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(diphenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other byproducts.
Reduction: It can be reduced under specific conditions to form aluminum hydrides.
Substitution: this compound can undergo substitution reactions where the phenoxy groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenated compounds and are carried out in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxide and phenol derivatives.
Reduction: Aluminum hydrides and methyl derivatives.
Substitution: Various substituted aluminum compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Methyl(diphenoxy)alumane has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in polymerization processes.
Materials Science: The compound is used in the preparation of advanced materials, including coatings and composites.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of methyl(diphenoxy)alumane involves its ability to coordinate with other molecules through its aluminum center. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This coordination ability allows it to facilitate various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylaluminum: Similar in structure but lacks the phenoxy groups.
Triphenylaluminum: Contains three phenyl groups instead of phenoxy groups.
Diethylaluminum Phenoxide: Contains ethyl groups and a phenoxy group.
Uniqueness
Methyl(diphenoxy)alumane is unique due to the presence of both a methyl group and phenoxy groups, which confer distinct chemical properties. The combination of these groups allows for versatile reactivity and makes it suitable for a wide range of applications in catalysis and materials science.
Propiedades
Número CAS |
130168-46-6 |
|---|---|
Fórmula molecular |
C13H13AlO2 |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
methyl(diphenoxy)alumane |
InChI |
InChI=1S/2C6H6O.CH3.Al/c2*7-6-4-2-1-3-5-6;;/h2*1-5,7H;1H3;/q;;;+2/p-2 |
Clave InChI |
FCUCJXXFUVRUTR-UHFFFAOYSA-L |
SMILES canónico |
C[Al](OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



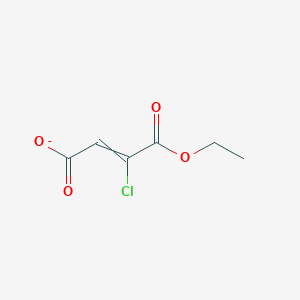
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)

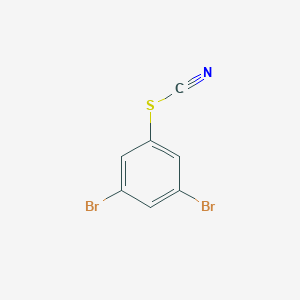
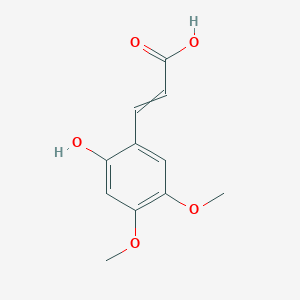
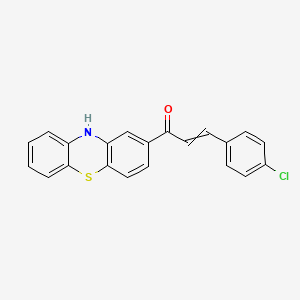
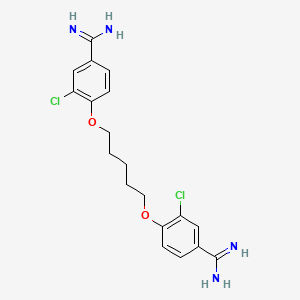
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
